

Validation of Off-Target Kinase Activity: A Comparative Guide for Dasatinib

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Compound of Interest		
Compound Name:	PD0176078	
Cat. No.:	B1662710	Get Quote

Introduction

The following guide provides a comparative analysis of the off-target kinase activity of Dasatinib. Initial searches for "PD0176078" did not yield information on a compound with that specific identifier, suggesting it may be an internal designation or a typographical error. Consequently, this guide utilizes Dasatinib, a well-characterized multi-kinase inhibitor, as a representative example to illustrate the principles and methodologies for validating off-target kinase activity.

Dasatinib is a potent oral tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its primary target is the BCR-ABL fusion protein, the hallmark of these leukemias. [1] However, like many kinase inhibitors, Dasatinib exhibits activity against a range of other kinases, which contribute to both its therapeutic efficacy and potential side effects.[2][3] Understanding this off-target profile is crucial for researchers, scientists, and drug development professionals.

This guide presents quantitative data on Dasatinib's kinase selectivity, details common experimental protocols for assessing kinase activity, and visualizes the key signaling pathways involved.

Data Presentation: Kinase Selectivity of Dasatinib



The following tables summarize the inhibitory activity of Dasatinib against its primary target (BCR-ABL) and a selection of its most significant off-target kinases. The data is presented as IC50 values (the half-maximal inhibitory concentration), which indicate the concentration of the inhibitor required to reduce the kinase activity by 50%. Lower IC50 values denote higher potency.

Table 1: On-Target and Key Off-Target Kinase Activity of Dasatinib

Kinase Target	Kinase Family	IC50 (nM)	Reference
ABL1	Tyrosine Kinase	<1	[3][4]
SRC	Tyrosine Kinase	0.5	[5]
LCK	Tyrosine Kinase	<1	[2]
YES1	Tyrosine Kinase	<1	[2]
FYN	Tyrosine Kinase	<1	[2]
c-KIT	Tyrosine Kinase	<30	[5]
PDGFRβ	Tyrosine Kinase	<30	[5]
EPHA2	Tyrosine Kinase	<30	[5]

This table presents a selection of key on-target and off-target kinases for illustrative purposes. A comprehensive kinome scan would typically assess activity against hundreds of kinases.

Experimental Protocols

The following are detailed methodologies for two common in vitro kinase assays used to determine inhibitor potency and selectivity.

Radiometric Kinase Assay ([32P]-ATP Filter Binding Assay)

This method is considered a gold standard for its direct measurement of kinase activity.[6] It quantifies the transfer of a radiolabeled phosphate from [y-32P]ATP to a specific substrate peptide or protein.



Materials:

- Purified kinase
- Kinase-specific substrate peptide or protein
- [y-32P]ATP
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Dasatinib (or other test inhibitor) serially diluted in DMSO
- 75 mM phosphoric acid
- P81 phosphocellulose paper
- Scintillation counter and scintillation fluid

Procedure:

- Prepare the kinase reaction mix by combining the kinase, substrate, and kinase reaction buffer in a microcentrifuge tube.
- Add the test inhibitor (Dasatinib) at various concentrations to the reaction mix. Include a DMSO-only control for uninhibited kinase activity.
- Initiate the kinase reaction by adding [y-32P]ATP.
- Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 paper extensively with 75 mM phosphoric acid to remove unincorporated [y-32P]ATP.



- Air-dry the P81 paper.
- Quantify the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
- Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Fluorescence Polarization (FP) Kinase Assay

This is a non-radioactive, homogeneous assay format suitable for high-throughput screening. [7] It measures the change in the polarization of fluorescent light emitted from a tracer that competes with the phosphorylated substrate for binding to a phosphospecific antibody.

Materials:

- Purified kinase
- Kinase-specific substrate peptide
- ATP
- Kinase reaction buffer
- Dasatinib (or other test inhibitor) serially diluted in DMSO
- Fluorescently labeled tracer (a phosphopeptide with high affinity for the antibody)
- Phosphospecific antibody
- Stop buffer (e.g., EDTA)
- Microplate reader with fluorescence polarization capabilities

Procedure:

Dispense the kinase and substrate in kinase reaction buffer into the wells of a microplate.

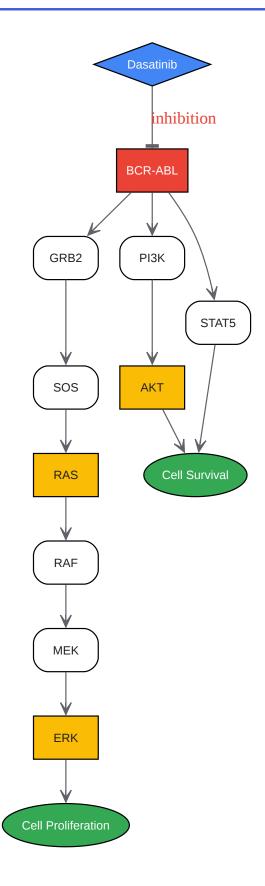


- Add the test inhibitor (Dasatinib) at various concentrations. Include a DMSO-only control.
- Start the kinase reaction by adding ATP to all wells.
- Incubate the plate at room temperature for the desired reaction time.
- Stop the reaction by adding the stop buffer containing the fluorescent tracer and the phosphospecific antibody.
- Incubate the plate to allow the binding reaction to reach equilibrium.
- Measure the fluorescence polarization of each well using a microplate reader.
- A high degree of phosphorylation of the substrate by the kinase will result in less binding of the fluorescent tracer to the antibody, leading to a low polarization value. Inhibition of the kinase will result in more tracer binding to the antibody and a high polarization value.
- Calculate the percentage of inhibition and determine the IC50 value as described for the radiometric assay.

Mandatory Visualization Signaling Pathways

The following diagrams illustrate the primary signaling pathway of Dasatinib's main target, BCR-ABL, and a key off-target pathway involving SRC kinase.

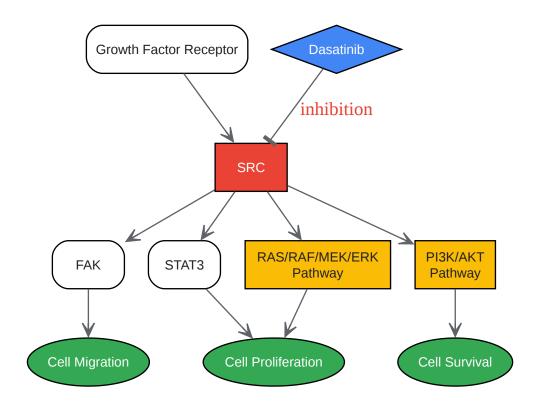




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Caption: BCR-ABL Signaling Pathway and Dasatinib Inhibition.





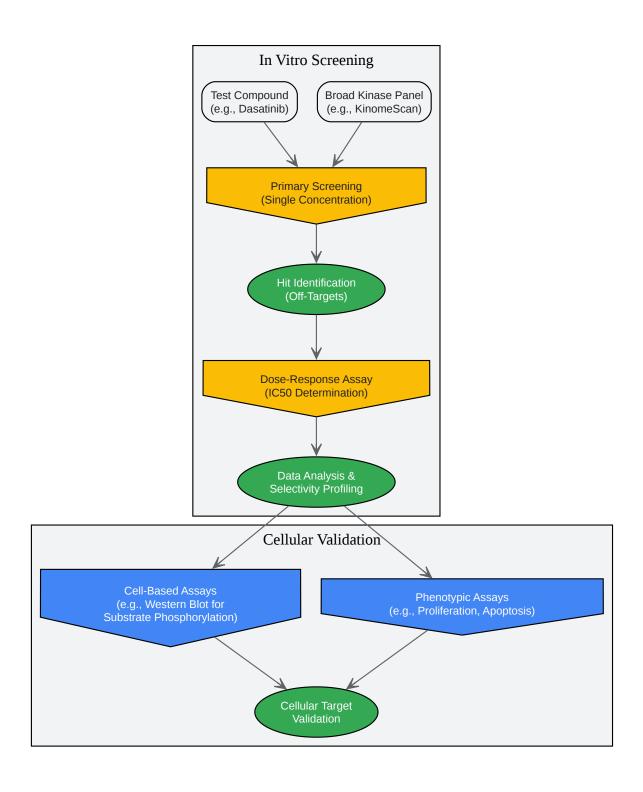
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Caption: SRC Kinase Signaling Pathway and Dasatinib Off-Target Inhibition.

Experimental Workflow

The following diagram outlines a general workflow for validating the off-target activity of a kinase inhibitor.





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Caption: Experimental Workflow for Off-Target Kinase Activity Validation.



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